Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate
Description
Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate is a thieno[2,3-d]pyrimidine derivative characterized by:
- A thieno[2,3-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a 5-methylfuran-2-yl moiety at position 3.
- A thioacetamido linker connecting the core to a dimethyl isophthalate group.
The dimethyl isophthalate group enhances solubility compared to bulkier aromatic substituents, while the furan moiety may influence metabolic stability .
Properties
IUPAC Name |
dimethyl 5-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O7S2/c1-16-9-10-22(39-16)21-14-40-25-24(21)26(34)32(20-7-5-4-6-8-20)29(31-25)41-15-23(33)30-19-12-17(27(35)37-2)11-18(13-19)28(36)38-3/h4-14H,15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTDYBGHMCKFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate (CAS No. 379236-78-9) is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its molecular structure, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 553.61 g/mol. The structure consists of a thieno[2,3-d]pyrimidine core linked to a furan moiety and an isophthalic acid derivative, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : The compound may repress cell cycle regulatory factors such as CDKN1A, potentially disrupting normal cell cycle checkpoints and promoting cancer cell proliferation .
- Inflammation Modulation : It has been suggested that the compound could suppress NF-kappa-B activation while activating AP-1, indicating a role in regulating inflammatory responses .
- Lipid Metabolism : The compound may affect lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) .
- Immune Response : It may down-regulate T lymphocyte proliferation by binding to dendritic cells via C1QR1 .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds:
- Anticancer Properties : A study on thieno[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit cancer cell growth through modulation of apoptosis pathways .
- Inflammation and Immune Function : Research on similar compounds showed their capacity to alter cytokine profiles in immune cells, suggesting potential therapeutic applications in autoimmune diseases .
- Metabolic Effects : Investigations into the impact of thieno derivatives on lipid profiles revealed significant alterations in lipid accumulation in hepatocytes, which could have implications for metabolic disorders .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 379236-78-9 |
| Molecular Formula | C26H23N3O7S2 |
| Molecular Weight | 553.61 g/mol |
| Biological Activities | Antitumor, Anti-inflammatory |
| Mechanisms | Cell cycle regulation, Lipid metabolism |
Scientific Research Applications
Medicinal Chemistry
Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate has shown promise in medicinal chemistry due to its potential as a pharmaceutical agent.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of the furan moiety may enhance the compound's interaction with biological targets such as kinases involved in cancer progression.
Agricultural Biotechnology
The compound's unique structure also suggests potential applications as a plant growth regulator. Research into synthetic low molecular weight heterocyclic compounds has demonstrated their efficacy in enhancing seed germination and vegetative growth in various crops.
Case Study: Growth Regulation in Barley
A study published in 2018 explored the effects of pyrimidine derivatives on barley growth. The results indicated that specific modifications in the chemical structure led to improved germination rates and biomass accumulation. Such findings support the hypothesis that this compound could function similarly as a growth regulator.
Materials Science
In materials science, compounds with complex heterocyclic structures are often explored for their electronic and optical properties. This compound could serve as a precursor for synthesizing novel materials.
Potential Applications:
- Organic Light Emitting Diodes (OLEDs): The electronic properties of the compound may be harnessed in OLED technology.
- Photovoltaic Cells: Its ability to absorb light could be investigated for application in solar energy conversion.
Comparison with Similar Compounds
Core Modifications: Thieno[2,3-d]pyrimidin-4-one Derivatives
The thieno[2,3-d]pyrimidine core is a common feature in analogs, but substitutions at positions 3, 5, and 2 significantly alter properties:
Key Findings :
- Phenyl vs. Alkyl Substitutions : The target compound’s 3-phenyl group (vs. 3-ethyl in ) may reduce enzymatic degradation but increase steric hindrance.
- Furan vs. Methyl Groups : The 5-(5-methylfuran-2-yl) substituent (target) likely improves π-π stacking in binding pockets compared to 5,6-dimethyl groups in , which prioritize hydrophobic interactions.
Acetamido Linker Variations
The thioacetamido linker’s terminal group critically impacts bioavailability:
Key Findings :
- Dimethyl Isophthalate : The ester groups in the target compound improve water solubility compared to naphthyl () or bromophenyl () termini, which are more lipophilic.
- Naphthalen-1-yl vs. Aromatic Esters : Bulkier groups like naphthalen-1-yl (logP ~5.2) reduce solubility but enhance target binding affinity through hydrophobic interactions .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step process:
- Core formation : Cyclization to construct the thieno[2,3-d]pyrimidin-4-one scaffold under acidic or basic conditions .
- Functionalization : Introduction of substituents (e.g., 5-methylfuran-2-yl via Suzuki coupling) and thioacetamido linkage via nucleophilic substitution .
- Esterification : Attachment of the dimethyl isophthalate group using esterification reagents like DCC/DMAP . Optimization : Temperature (60–80°C for cyclization), pH control (neutral for thioether formation), and reaction time monitoring via TLC/HPLC to minimize side products .
Q. Which analytical techniques are essential for confirming structural identity and purity?
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What biological targets are plausible based on structural analogs?
Similar thienopyrimidine derivatives target:
- Kinases : EGFR or VEGFR2 inhibition due to ATP-binding site interactions .
- Enzymes : Thymidylate synthase or dihydrofolate reductase, inferred from 4-oxo and pyrimidine motifs .
- Preliminary assays (e.g., enzyme inhibition or cellular viability) are recommended to validate targets .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Analog synthesis : Modify substituents (e.g., replace 5-methylfuran with other heterocycles) .
- Biological profiling : Test analogs against kinase panels or cancer cell lines (e.g., NCI-60) to correlate substituents with potency .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to EGFR or other targets .
Q. How should researchers address contradictory data in biological activity assays?
- Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum batch) .
- Control compounds : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay sensitivity .
- Statistical analysis : Use ANOVA or Bayesian modeling to distinguish noise from true activity .
Q. What strategies enhance compound stability under physiological conditions?
- pH stability : Test degradation in buffers (pH 2–9) using LC-MS to identify labile groups (e.g., ester hydrolysis) .
- Metabolic stability : Incubate with liver microsomes; introduce fluorine or methyl groups to reduce CYP450-mediated oxidation .
- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .
Q. Which computational methods predict target interactions and off-target effects?
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to map electron distribution and reactive sites .
- Molecular dynamics (MD) : Simulate binding to human serum albumin or cytochrome P450 isoforms .
- Machine learning : Train models on PubChem BioAssay data to predict toxicity or ADMET properties .
Q. How can synthetic byproducts be identified and mitigated?
- LC-MS/MS : Detect trace impurities (>0.1%) and assign structures via fragmentation patterns .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to optimize reaction progress .
- Chromatography : Employ preparative HPLC with gradient elution to isolate pure product .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H2SO4, 70°C, 12 h | 65 | 90 | |
| Thioether formation | K2CO3, DMF, 50°C, 6 h | 78 | 95 | |
| Esterification | DCC, DMAP, CH2Cl2, RT, 24 h | 82 | 98 |
Q. Table 2. Recommended Analytical Techniques
| Parameter | Technique | Critical Parameters | Reference |
|---|---|---|---|
| Structural identity | 1H/13C NMR | Deuterated DMSO, 400 MHz | |
| Purity | HPLC-UV | C18 column, 0.1% TFA in H2O/MeOH | |
| Stability | LC-MS (pH/thermal stress) | 37°C, pH 7.4 PBS buffer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
